molecular formula C15H19N3 B295280 4-(Azepan-1-yl)-2-methylquinazoline

4-(Azepan-1-yl)-2-methylquinazoline

Cat. No.: B295280
M. Wt: 241.33 g/mol
InChI Key: HELNFKATNUEOER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Azepan-1-yl)-2-methylquinazoline is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the quinazoline family, which is known for its diverse pharmacological properties. In

Scientific Research Applications

4-(Azepan-1-yl)-2-methylquinazoline has shown potential applications in various fields of scientific research. One of the most promising areas of research is in the field of drug discovery and development. This compound has been shown to have activity against a range of biological targets, including kinases, enzymes, and receptors. It has also been investigated for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism of Action

The mechanism of action of 4-(Azepan-1-yl)-2-methylquinazoline is not fully understood, but it is believed to involve the inhibition of key biological targets. This compound has been shown to inhibit the activity of various kinases, including EGFR, HER2, and VEGFR. It has also been shown to inhibit the activity of enzymes such as topoisomerase and HDAC. The exact mechanism of action may vary depending on the specific biological target being investigated.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound can induce apoptosis in cancer cells and inhibit cell proliferation. It has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(Azepan-1-yl)-2-methylquinazoline is its potential for use in drug discovery and development. This compound has been shown to have activity against a range of biological targets, making it a promising candidate for the development of new drugs. However, one limitation of this compound is its relatively complex synthesis method, which may limit its widespread use in research.

Future Directions

There are several future directions for research on 4-(Azepan-1-yl)-2-methylquinazoline. One area of research is in the development of new drugs based on this compound. Researchers are investigating the potential of this compound to treat a range of diseases, including cancer, inflammatory diseases, and neurological disorders. Another area of research is in the development of new synthesis methods for this compound, which may make it more accessible for use in research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research is needed to fully understand the potential of this compound and its applications in drug discovery and development.

Synthesis Methods

The synthesis of 4-(Azepan-1-yl)-2-methylquinazoline involves the reaction of 2-methylquinazoline with azepane in the presence of a catalyst. The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the final product. The synthesis of this compound requires careful control of reaction conditions and purification methods to ensure high yield and purity.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

4-(azepan-1-yl)-2-methylquinazoline

InChI

InChI=1S/C15H19N3/c1-12-16-14-9-5-4-8-13(14)15(17-12)18-10-6-2-3-7-11-18/h4-5,8-9H,2-3,6-7,10-11H2,1H3

InChI Key

HELNFKATNUEOER-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC=C2C(=N1)N3CCCCCC3

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N3CCCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.